molecular formula C18H34B2O4 B14020871 cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester

cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester

Cat. No.: B14020871
M. Wt: 336.1 g/mol
InChI Key: SFKOPBKHPOIHAU-OKILXGFUSA-N
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Description

cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

The synthesis of cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester typically involves the reaction of cis-cyclohexane-1,2-diboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic acids, and various substituted cyclohexane derivatives .

Scientific Research Applications

cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester exerts its effects involves the interaction of the boron atoms with various molecular targets. In cross-coupling reactions, the boron atoms form transient complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds. The pinacol ester groups enhance the stability and solubility of the compound, making it more reactive under mild conditions .

Comparison with Similar Compounds

cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester can be compared with other boronic esters, such as:

The uniqueness of this compound lies in its cyclic structure, which imparts distinct reactivity and stability compared to linear or aromatic boronic esters.

Properties

Molecular Formula

C18H34B2O4

Molecular Weight

336.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H34B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h13-14H,9-12H2,1-8H3/t13-,14+

InChI Key

SFKOPBKHPOIHAU-OKILXGFUSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@@H]2B3OC(C(O3)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2B3OC(C(O3)(C)C)(C)C

Origin of Product

United States

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